molecular formula C26H25NO7 B12371348 Wnt/|A-catenin-IN-1

Wnt/|A-catenin-IN-1

Cat. No.: B12371348
M. Wt: 463.5 g/mol
InChI Key: DFCKZGPQEXPUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wnt/β-catenin-IN-1 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is crucial for various biological processes, including embryonic development, tissue homeostasis, and the regulation of cell proliferation and differentiation. Dysregulation of the Wnt/β-catenin pathway is associated with several diseases, including cancer, making Wnt/β-catenin-IN-1 a significant compound for therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Wnt/β-catenin-IN-1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of Wnt/β-catenin-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Wnt/β-catenin-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Wnt/β-catenin-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.

    Biology: Employed in research to understand the role of Wnt/β-catenin signaling in cell proliferation, differentiation, and migration.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where the Wnt/β-catenin pathway is dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.

Mechanism of Action

Wnt/β-catenin-IN-1 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. The compound binds to specific components of the pathway, preventing the accumulation and nuclear translocation of β-catenin. This inhibition disrupts the transcription of Wnt target genes, ultimately affecting cell proliferation, differentiation, and survival. The molecular targets of Wnt/β-catenin-IN-1 include the Frizzled receptors, Dishevelled proteins, and β-catenin itself .

Comparison with Similar Compounds

    XAV939: Another inhibitor of the Wnt/β-catenin pathway, which stabilizes the destruction complex of β-catenin.

    ICG-001: A small molecule that disrupts the interaction between β-catenin and its co-activator, CBP.

    LGK974: An inhibitor that targets the secretion of Wnt ligands, thereby blocking the activation of the Wnt/β-catenin pathway.

Uniqueness of Wnt/β-catenin-IN-1: Wnt/β-catenin-IN-1 is unique in its specific mechanism of action, targeting multiple components of the Wnt/β-catenin pathway. This broad-spectrum inhibition makes it a valuable tool for studying the pathway and developing therapeutic strategies .

Properties

Molecular Formula

C26H25NO7

Molecular Weight

463.5 g/mol

IUPAC Name

4-methoxy-N-[3-(5,6,7-trimethoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]benzamide

InChI

InChI=1S/C26H25NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-12,14,20H,13H2,1-4H3,(H,27,29)

InChI Key

DFCKZGPQEXPUQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.